4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester
CAS No.: 159874-34-7
Cat. No.: VC21298427
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159874-34-7 |
|---|---|
| Molecular Formula | C16H24N2O2 |
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | benzyl 4-(propan-2-ylamino)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H24N2O2/c1-13(2)17-15-8-10-18(11-9-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,13,15,17H,8-12H2,1-2H3 |
| Standard InChI Key | WVCCTTCYYHHOIR-UHFFFAOYSA-N |
| SMILES | CC(C)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | Benzyl 4-(propan-2-ylamino)piperidine-1-carboxylate |
| CAS Number | 159874-34-7 |
| Molecular Formula | C16H24N2O2 |
| Molecular Weight | 276.37 g/mol |
| Canonical SMILES | CC(C)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
| InChI Key | WVCCTTCYYHHOIR-UHFFFAOYSA-N |
Synthetic Routes
The synthesis of 4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester involves three primary steps:
-
Formation of Piperidine Derivative
-
Piperidine reacts with isopropylamine to yield 4-isopropylamino-piperidine.
-
-
Carboxylation
-
The intermediate is treated with a carboxylating agent (e.g., phosgene or carbon dioxide), introducing the carboxylic acid group.
-
-
Esterification
-
The carboxylic acid is esterified with benzyl alcohol in the presence of a catalyst (e.g., sulfuric acid) to produce the final compound.
-
Industrial Methods
In industrial settings:
-
Continuous flow reactors are employed to optimize reaction conditions.
-
Automated systems ensure precise control over temperature, pressure, and reaction time, enhancing yield and scalability.
Reaction Types
The compound undergoes various reactions:
-
Oxidation: Converts the ester group into ketones or carboxylic acids.
-
Reduction: Reduces the ester group to an alcohol using hydrogen gas and palladium catalysts.
-
Substitution: Allows modification at the piperidine ring by introducing halogens or other substituents.
Common Reagents
-
Oxidation: Potassium permanganate in acidic medium.
-
Reduction: Hydrogen gas with palladium on carbon.
-
Substitution: Alkyl halides in the presence of sodium hydride.
Scientific Research
The compound serves as:
-
An intermediate in organic synthesis for complex molecules.
-
A model compound for studying enzyme inhibition and receptor binding.
Medicinal Chemistry
Preliminary studies suggest potential therapeutic applications, including:
-
Analgesic properties.
-
Anti-inflammatory effects.
Material Science
It can be used in developing new chemical processes and materials due to its versatile reactivity.
Comparison with Similar Compounds
| Compound | Key Difference |
|---|---|
| 4-Methylamino-piperidine-1-carboxylic acid benzyl ester | Methyl group instead of isopropyl group |
| 4-Ethylamino-piperidine-1-carboxylic acid benzyl ester | Ethyl group instead of isopropyl group |
The isopropylamino group in this compound imparts distinct pharmacokinetic properties, making it unique for specific research applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume